molecular formula C12H23N2O9PS B1617822 N-[(R)-4-phosphopantothenoyl]-L-cysteine CAS No. 7196-09-0

N-[(R)-4-phosphopantothenoyl]-L-cysteine

Cat. No.: B1617822
CAS No.: 7196-09-0
M. Wt: 402.36 g/mol
InChI Key: XQYALQVLCNHCFT-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(R)-4-Phosphopantothenoyl]-L-cysteine (PPC) is a key biochemical intermediate in the universal biosynthetic pathway that converts pantothenate (Vitamin B5) into coenzyme A (CoA) . This compound, with the chemical formula C 12 H 23 N 2 O 9 PS and a molecular weight of 402.36 g/mol, is synthesized by the enzyme phosphopantothenate-cysteine ligase (PPCS, EC 6.3.2.5) . The reaction involves the CTP-dependent formation of a peptide bond between (R)-4'-phosphopantothenate and L-cysteine . In the subsequent step of the pathway, PPC is decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to form 4'-phosphopantetheine, another crucial precursor to CoA . As an essential cofactor required for an estimated 9% of all enzymatic reactions, CoA is fundamental to central metabolism . Researchers utilize this compound to study the CoA biosynthesis pathway, particularly the mechanism and kinetics of the PPCS and PPCDC enzymes . Its role is critical in investigations of bacterial metabolism, and because the bacterial PPCS enzyme (which uses CTP) differs from the human homolog (which uses ATP), it has been identified as a promising target for novel antibacterial drug discovery . Recent studies have chemically validated the druggability of this pathway in Mycobacterium tuberculosis , highlighting the therapeutic potential of targeting PPC synthesis . This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7196-09-0

Molecular Formula

C12H23N2O9PS

Molecular Weight

402.36 g/mol

IUPAC Name

(2R)-2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C12H23N2O9PS/c1-12(2,6-23-24(20,21)22)9(16)10(17)13-4-3-8(15)14-7(5-25)11(18)19/h7,9,16,25H,3-6H2,1-2H3,(H,13,17)(H,14,15)(H,18,19)(H2,20,21,22)/t7-,9-/m0/s1

InChI Key

XQYALQVLCNHCFT-CBAPKCEASA-N

SMILES

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O

Isomeric SMILES

CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)N[C@@H](CS)C(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O

Other CAS No.

7196-09-0

physical_description

Solid

sequence

XC

Synonyms

4'-phosphopantothenoyl-L-cysteine
pantothenylcysteine 4'-phosphate

Origin of Product

United States

Biosynthesis of N R 4 Phosphopantothenoyl L Cysteine

The formation of N-[(R)-4-phosphopantothenoyl]-L-cysteine is a key event in the de novo synthesis of Coenzyme A (CoA), an essential cofactor in all living organisms. nih.govumaryland.edu This process is a multi-step enzymatic pathway that builds the complex CoA molecule from basic precursors. gosset.aigosset.ai

Coenzyme A (CoA) Biosynthetic Pathway Overview

Coenzyme A is a fundamental molecule in cellular metabolism, acting as a carrier for acetyl and acyl groups. gosset.aiwikipedia.orgjax.org Its synthesis is a highly conserved five-step enzymatic pathway that begins with pantothenate (vitamin B5). reactome.orgresearchgate.netnih.gov The pathway sequentially builds the CoA molecule, with each step catalyzed by a specific enzyme. researchgate.net

Contextualization within the de novo CoA Synthesis Pathway

The synthesis of this compound constitutes the second step in the universal CoA biosynthetic pathway. researchgate.netuniprot.orguniprot.org It follows the initial phosphorylation of pantothenate and precedes the decarboxylation of the cysteine moiety. researchgate.netnih.gov The reaction involves the formation of a peptide bond between the carboxyl group of (R)-4-phosphopantothenate and the amino group of L-cysteine. nih.gov This ligation is a crucial step, committing the pantothenate moiety to the full CoA structure.

Upstream Precursors: (R)-Phosphopantothenate and L-cysteine

The synthesis of this compound requires two primary substrates:

(R)-4-phosphopantothenate: This molecule is the product of the first step in the CoA pathway. nih.gov It is generated by the enzyme pantothenate kinase (PanK), which catalyzes the ATP-dependent phosphorylation of pantothenate. nih.govnih.gov

L-cysteine: This standard proteinogenic amino acid provides the thiol group that will ultimately become the reactive site of Coenzyme A. qmul.ac.uk

Phosphopantothenoylcysteine Synthetase (PPCS) / Phosphopantothenate--cysteine ligase (EC 6.3.2.5 / EC 6.3.2.51)

The enzyme responsible for synthesizing this compound is known by several names, including Phosphopantothenoylcysteine Synthetase (PPCS) and (R)-4'-phosphopantothenate:L-cysteine ligase. qmul.ac.ukwikipedia.orgqmul.ac.uk It belongs to the ligase family, specifically those that form carbon-nitrogen bonds. wikipedia.org

Two distinct EC numbers are assigned to this enzymatic activity, differentiated by their nucleotide cofactor requirement:

EC 6.3.2.5: This designation applies to the bacterial form of the enzyme, which utilizes Cytidine (B196190) Triphosphate (CTP). qmul.ac.ukgenome.jp

EC 6.3.2.51: This designation is for the eukaryotic enzyme, which requires Adenosine (B11128) Triphosphate (ATP). qmul.ac.ukexpasy.org

Enzymatic Catalysis and Reaction Mechanism

PPCS catalyzes the nucleotide-dependent condensation of (R)-4'-phosphopantothenate and L-cysteine to form N-[(R)-4'-phosphopantothenoyl]-L-cysteine. nih.govdocumentsdelivered.com The general reaction is as follows:

NTP + (R)-4'-phosphopantothenate + L-cysteine ⇌ NMP + Diphosphate + N-[(R)-4'-phosphopantothenoyl]-L-cysteine wikipedia.org

Kinetic studies on the enzyme from Enterococcus faecalis and humans have determined that the mechanism is a Bi Uni Uni Bi Ping Pong reaction. nih.govdocumentsdelivered.com In this mechanism, the nucleotide (CTP or ATP) binds first to the enzyme, and the corresponding nucleoside monophosphate (CMP or AMP) is the last product to be released. nih.govdocumentsdelivered.com

A key difference in PPCS across various species is its specificity for the activating nucleoside triphosphate (NTP). wikipedia.org

Bacterial PPCS (EC 6.3.2.5): Enzymes from bacteria, such as Escherichia coli, predominantly use CTP as the energy source for the ligation reaction. qmul.ac.ukwikipedia.orgnih.gov

Eukaryotic PPCS (EC 6.3.2.51): In contrast, the human, mouse, and other eukaryotic versions of the enzyme utilize ATP. nih.govqmul.ac.ukuniprot.org While the human enzyme can use both ATP and CTP with similar affinity, it displays a preference for ATP. uniprot.orgdocumentsdelivered.com

Enzyme ClassEC NumberPrimary NucleotideOrganism Example(s)Citation
Bacterial PPCSEC 6.3.2.5CTPEscherichia coli qmul.ac.ukwikipedia.orgnih.gov
Eukaryotic PPCSEC 6.3.2.51ATPHomo sapiens (Human), Mus musculus (Mouse) qmul.ac.ukuniprot.org
Fungal PPCSEC 6.3.2.5CTPSaccharomyces cerevisiae (Yeast) uniprot.org

The catalytic mechanism of PPCS proceeds through the formation of a high-energy acyl-nucleotide intermediate. nih.gov This intermediate activates the carboxyl group of 4'-phosphopantothenate for subsequent nucleophilic attack by the amino group of L-cysteine.

The specific intermediate formed depends on the nucleotide utilized by the enzyme:

4'-phosphopantothenoyl cytidylate: In CTP-dependent enzymes, the reaction involves the formation of a 4'-phosphopantothenoyl cytidylate intermediate, where the phosphopantothenate moiety is linked to CMP with the release of pyrophosphate. nih.gov

4'-phosphopantothenoyl adenylate: In ATP-dependent enzymes, a corresponding 4'-phosphopantothenoyl adenylate intermediate is formed. documentsdelivered.com

The formation of these intermediates has been confirmed by oxygen-18 transfer studies. nih.govdocumentsdelivered.com When the reaction is carried out with 4'-phosphopantothenate labeled with ¹⁸O in its carboxyl group, the ¹⁸O isotope is recovered in the CMP or AMP product, which is consistent with the formation of the proposed acyl-nucleotide intermediates. nih.govdocumentsdelivered.com

Amide Bond Formation between 4'-Phosphopantothenate and L-cysteine

The synthesis of this compound occurs through a condensation reaction between (R)-4'-phosphopantothenate (PPA) and L-cysteine. rcsb.org This reaction is catalyzed by phosphopantothenoylcysteine synthetase (PPCS), also known as phosphopantothenate—cysteine ligase. rcsb.orgwikipedia.org The formation of the amide bond is an energy-dependent process that requires the hydrolysis of a nucleoside triphosphate (NTP). wikipedia.org

A key difference is observed in the NTP specificity across species. In most bacteria, such as Escherichia coli, the enzyme utilizes cytidine triphosphate (CTP). wikipedia.orgnih.govgenome.jp In contrast, the eukaryotic counterpart, including the human enzyme, preferentially uses adenosine triphosphate (ATP). wikipedia.orgumich.edunih.gov

The reaction mechanism proceeds via the formation of a reactive acyl-nucleotidylate intermediate. rcsb.orgmorressier.com In the first half-reaction, the carboxylate group of PPA attacks the α-phosphate of the NTP (ATP or CTP), leading to the formation of a high-energy 4'-phosphopantothenoyl-adenylate or 4'-phosphopantothenoyl-cytidylate intermediate and the release of pyrophosphate (PPi). rcsb.orgnih.govnih.gov Subsequently, the amino group of L-cysteine performs a nucleophilic attack on the carbonyl carbon of this activated intermediate. nih.gov This results in the formation of the final product, this compound, and the release of either adenosine monophosphate (AMP) or cytidine monophosphate (CMP). morressier.comnih.gov

Kinetic Mechanisms (e.g., Bi Uni Uni Bi Ping Pong)

Detailed kinetic studies of phosphopantothenoylcysteine synthetase from both prokaryotic and eukaryotic sources have revealed a conserved kinetic mechanism. The enzyme from Enterococcus faecalis and the human PPCS both follow a Bi Uni Uni Bi Ping Pong mechanism. rcsb.orgmorressier.com

For the E. faecalis enzyme, the reaction sequence is ordered. Cytidine triphosphate (CTP) is the first substrate to bind to the enzyme, followed by 4'-phosphopantothenate (PPA). rcsb.orgnih.gov After the formation of the 4'-phosphopantothenoyl-cytidylate intermediate, pyrophosphate (PPi) is released. L-cysteine then binds to the enzyme-intermediate complex. Following the attack by cysteine and formation of the final product, this compound is released, followed by the final product, cytidine monophosphate (CMP). rcsb.orgnih.gov

The human PPCS follows a similar Bi Uni Uni Bi Ping Pong mechanism but can utilize both ATP and CTP with comparable affinity. morressier.com A notable distinction in human PPCS catalysis is the cooperative binding observed for ATP, with a reported Hill constant of 1.7. morressier.com The release of the carboxylate oxygen from [carboxyl-¹⁸O]phosphopantothenate with the formed AMP or CMP confirms the formation of a phosphopantothenoyl-adenylate or -cytidylate intermediate, supporting a consistent catalytic mechanism regardless of the nucleotide used. morressier.com

Kinetic Parameters for Phosphopantothenoylcysteine Synthetase
Enzyme SourceSubstrateMichaelis Constant (Km) in µMCatalytic Rate (kcat) in s-1
Enterococcus faecalis rcsb.orgCTP1562.9
(R)-Phosphopantothenate17
L-cysteine86
Human (with CTP) morressier.comCTP2650.53
(R)-Phosphopantothenate57
L-cysteine16
Human (with ATP) morressier.comATP2690.56
(R)-Phosphopantothenate13
L-cysteine14

Structural Biology of Phosphopantothenoylcysteine Synthetase

The three-dimensional structure of PPCS provides critical insights into its function, revealing the architecture of its active site and the basis for substrate recognition and catalysis.

Quaternary Structure and Dimerization Characteristics

Structural studies have consistently shown that phosphopantothenoylcysteine synthetase functions as a dimer. The enzymes from E. faecalis, E. coli, and humans all exist as dimers of identical subunits (homodimers). rcsb.orgnih.govresearchgate.net The E. faecalis enzyme, for example, chromatographs as a homodimer composed of 28 kDa subunits. rcsb.org

The crystal structure of human PPCS reveals that the dimer is formed by the intertwining of a non-conserved sequence between helices α4 and α5 (residues 107–111) from one monomer with the other. nih.gov Gel filtration experiments with the CoaB domain of the E. coli enzyme also indicate that it forms dimers, and the residues important for this dimerization are conserved across eubacteria, archaea, and eukaryotes. nih.gov

Substrate Binding Sites and Interactions (Nucleotide, Phosphopantothenate, Cysteine)

The binding sites for the substrates are located within the monomer of the PPCS enzyme, with some interactions occurring at the dimer interface.

Nucleotide Binding Site: In human PPCS, the ATP binding site has been identified through modeling studies. Highly conserved residues crucial for ATP binding include Gly43, Ser61, Gly63, Gly66, Phe230, and Asn258. rcsb.orgnih.gov In the E. coli enzyme, the binding of CTP induces a conformational change where a newly ordered Lys289 forms a hydrogen bond with the oxygen linking the α- and β-phosphates, which helps to orient PPA for its subsequent attack. nih.gov

Phosphopantothenate (PPA) Binding Site: The binding of the phosphopantothenate moiety in the E. coli enzyme occurs in a cleft at the C-terminal end of the central β-sheet of the dinucleotide binding fold. rcsb.org For human PPCS, highly conserved residues involved in binding PPA include Asn59, Ala179, Ala180, and Asp183 from one monomer. rcsb.orgnih.gov A key interaction also occurs with Arg55 from the adjacent monomer, highlighting the importance of the dimeric structure for substrate binding. rcsb.orgnih.gov

Cysteine Binding Site: The precise location of the cysteine binding site has been inferred from structural data. In the E. coli enzyme, a disordered loop is thought to control the access of cysteine to the active site after the formation of the acyl-intermediate. rcsb.org

Identification and Role of Conserved Residues in Catalysis

Several conserved amino acid residues play pivotal roles in the catalytic mechanism of PPCS.

In the CoaB domain of bacterial PPCS, a strictly conserved (289)KXKK(292) motif is present. nih.gov Mutagenesis studies have shown that the Lys289 residue within this motif is essential for activity. Its replacement leads to a complete loss of function, with neither the acyl-cytidylate intermediate nor the final product being formed. nih.gov

In E. coli PPCS, Asn210 is proposed to play a role in stabilizing the negative charge that develops on the carbonyl oxygen of the tetrahedral transition state formed during the nucleophilic attack by cysteine. nih.govebi.ac.uk The mutation of this residue in the His-CoaB N210D mutant allowed for the detection of the acyl-cytidylate intermediate, suggesting its role in the second half-reaction. nih.gov

In the Saccharomyces cerevisiae enzyme, the γ-amino group of Asn97 has been observed to adopt different conformations in various ligand-bound structures, indicating its involvement in the catalytic process. researchgate.net

Conformational Changes Upon Substrate Binding

Substrate binding induces significant conformational changes in the PPCS enzyme, which are essential for creating the proper catalytic environment. purdue.edu

In the E. coli enzyme, the binding of substrates leads to the ordering of two flexible regions. rcsb.orgnih.gov Upon CTP binding, a loop containing Lys289 becomes structured to correctly position the nucleotide. nih.gov Following the formation of the 4'-phosphopantothenoyl cytidylate intermediate, another flexible flap (residues 354–363) becomes ordered, closing over the active site. nih.gov This conformational change sequesters the intermediate from the solvent and is believed to prepare the site for the binding of the next substrate, L-cysteine. rcsb.orgnih.gov

Similarly, crystallographic analyses of the S. cerevisiae PPCS show that the carboxyl group of the phosphopantothenate moiety exhibits different conformations in various complex structures, pointing to induced-fit movements upon ligand binding. researchgate.net These structural rearrangements ensure the optimal alignment of reactive groups for catalysis and control the sequential entry of substrates and release of products. purdue.edu

Genetic Encoding and Gene Homologs

The biosynthesis of this compound is a critical step in the universally conserved pathway leading to Coenzyme A (CoA). This reaction is catalyzed by the enzyme phosphopantothenoylcysteine synthetase (PPCS), which is encoded by specific genes that have been identified and characterized across various domains of life.

Analysis of the coaB Gene and its Orthologs

The gene encoding phosphopantothenoylcysteine synthetase is designated as coaB. This gene is responsible for the production of the PPCS enzyme, which facilitates the ATP- or CTP-dependent condensation of (R)-4'-phosphopantothenate and L-cysteine to form this compound. nih.govwikipedia.org The coaB gene is considered essential for viability in many organisms, as the CoA pathway is fundamental to cellular metabolism. nih.gov

The table below summarizes key information about the coaB gene and its orthologs in different organisms.

Table 1: Gene and Enzyme Information for Phosphopantothenoylcysteine Synthetase (PPCS)
Organism Gene Name Enzyme Name Enzyme Commission (EC) Number
Escherichia coli coaB (part of coaBC) Phosphopantothenoylcysteine synthetase 6.3.2.5
Enterococcus faecalis coaB Phosphopantothenoylcysteine synthetase 6.3.2.5
Saccharomyces cerevisiae CAB2 Phosphopantothenate--cysteine ligase 6.3.2.5
Homo sapiens PPCS Phosphopantothenate--cysteine ligase 6.3.2.5
Monofunctional vs. Bifunctional Enzymes

A notable distinction in the genetic encoding of PPCS across different species is the existence of both monofunctional and bifunctional enzymes.

Monofunctional Enzymes: In many eukaryotes, including humans and the yeast Saccharomyces cerevisiae, as well as some bacteria like Enterococcus faecalis, the PPCS activity is carried out by a monofunctional protein. nih.govuniprot.orgnih.gov This means the polypeptide chain encoded by the respective gene (PPCS in humans, CAB2 in yeast, coaB in E. faecalis) solely possesses phosphopantothenoylcysteine synthetase activity. nih.govuniprot.org The subsequent step in the CoA pathway, the decarboxylation of this compound, is catalyzed by a separate enzyme, phosphopantothenoylcysteine decarboxylase (PPCDC), encoded by a different gene (coaC or CAB3 in yeast). nih.govnih.gov

Bifunctional Enzymes: In contrast, a majority of bacteria, including the well-studied Escherichia coli, feature a bifunctional enzyme. nih.govnih.gov In E. coli, the dfp gene, now commonly referred to as coaBC, encodes a single protein that possesses two distinct catalytic domains. nih.govuniprot.org The C-terminal domain, designated CoaB, catalyzes the synthesis of this compound, while the N-terminal domain, CoaC, is responsible for the subsequent decarboxylation step. nih.govebi.ac.uk This fusion of two enzymatic activities into a single polypeptide is a common evolutionary strategy for streamlining metabolic pathways. Archaea also predominantly feature this bifunctional PPCS/PPCDC fusion protein. oup.com

The table below provides a comparative overview of monofunctional and bifunctional PPCS enzymes.

Table 2: Comparison of Monofunctional and Bifunctional PPCS Enzymes
Feature Monofunctional PPCS Bifunctional PPCS/PPCDC
Example Organisms Homo sapiens, Saccharomyces cerevisiae, Enterococcus faecalis Escherichia coli, most bacteria, Archaea
Genetic Locus Separate genes for synthetase (coaB or orthologs) and decarboxylase (coaC or orthologs) Single gene (coaBC or dfp) encoding both activities
Protein Structure Single polypeptide with one catalytic function Single polypeptide with two distinct catalytic domains (synthetase and decarboxylase)
Enzyme Name Phosphopantothenoylcysteine synthetase (PPCS) Coenzyme A biosynthesis bifunctional protein CoaBC
Reference nih.govuniprot.orgnih.gov nih.govnih.govoup.com

Functional Characterization and Enzyme Expression Systems

The functional characterization of phosphopantothenoylcysteine synthetase has been greatly facilitated by the use of heterologous expression systems, most commonly involving E. coli. These systems allow for the production of large quantities of the enzyme for purification and subsequent biochemical and structural analyses.

For instance, the monofunctional PPCS from Enterococcus faecalis, encoded by the coaB gene, was successfully cloned into a pET23a vector and expressed in E. coli BL21 AI cells. nih.gov This approach yielded approximately 30 mg of purified enzyme per liter of cell culture, enabling detailed kinetic studies. nih.gov Similarly, the human PPCS, encoded by the PPCS gene, has been overexpressed in E. coli BL21(DE3) for kinetic characterization. nih.gov The Saccharomyces cerevisiae PPCS, Cab2, has also been expressed in and purified from E. coli for structural and mechanistic studies. nih.govcusabio.com

Kinetic analyses have revealed important functional details about these enzymes. The PPCS from E. faecalis follows a Bi Uni Uni Bi Ping Pong mechanism, where the nucleotide (CTP) binds first, and CMP is the last product to be released. nih.gov Interestingly, nucleotide specificity varies among species. While the bacterial enzymes from E. coli and E. faecalis show a preference for CTP, the human enzyme can utilize both ATP and CTP with similar efficiency. nih.govnih.govnih.gov The yeast Cab2 enzyme has also been shown to utilize both ATP and CTP in vitro. nih.gov

Structural studies, including the determination of crystal structures of Cab2 in complex with its substrates and products, have provided significant insights into the catalytic mechanism. nih.gov These studies have helped to elucidate the binding of substrates and the conformational changes that occur during catalysis, confirming that the amino group of L-cysteine attacks the carbonyl of an activated 4'-phosphopantothenoyl-NMP intermediate. nih.govnih.govnih.gov

The table below presents a summary of key findings from the functional characterization of PPCS from different organisms.

Table 3: Functional Characteristics of Phosphopantothenoylcysteine Synthetase (PPCS) from Various Organisms
Organism Expression System Nucleotide Specificity Key Mechanistic Findings Reference
Enterococcus faecalis E. coli BL21 AI CTP Follows a Bi Uni Uni Bi Ping Pong kinetic mechanism. nih.gov
Escherichia coli (Dfp/CoaBC) E. coli CTP Bifunctional enzyme; C-terminal domain has PPCS activity. nih.govnih.gov
Homo sapiens E. coli BL21(DE3) ATP and CTP Can use both ATP and CTP with similar affinity; exhibits cooperative binding of ATP. nih.gov
Saccharomyces cerevisiae (Cab2) E. coli ATP and CTP Can utilize both ATP and CTP; crystal structures have elucidated substrate binding and catalytic mechanism. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-4'-phosphopantothenate
L-cysteine
Coenzyme A (CoA)
Adenosine triphosphate (ATP)
Cytidine triphosphate (CTP)
Cytidine monophosphate (CMP)
4'-phosphopantothenoyl-NMP
4'-phosphopantetheine (B1211885)
β-alanine
Pantoate
Pantothenate
Dephospho-CoA
Apo-ACP
Acetyl-CoA
Citrate
Acetate
Spermine
Dihydropteroate
4-aminobenzoate (PABA)
6-hydroxymethyl-7,8-dihydropterin
7,8-dihydrofolate
Pantetheine
Formyltetrahydrofolate
Epidermin
Riboflavin
Flavin mononucleotide (FMN)
Flavin adenine (B156593) dinucleotide (FAD)
Dihydrofolate

Metabolism and Downstream Conversion of N R 4 Phosphopantothenoyl L Cysteine

Phosphopantothenoylcysteine Decarboxylase (PPCDC) / N-[(R)-4'-phosphopantothenoyl]-L-cysteine carboxy-lyase (EC 4.1.1.36)

Phosphopantothenoylcysteine decarboxylase (PPCDC), systematically named N-[(R)-4'-phosphopantothenoyl]-L-cysteine carboxy-lyase and designated by the Enzyme Commission (EC) number 4.1.1.36, is the essential enzyme responsible for this transformation. qmul.ac.ukgenome.jpexpasy.org It catalyzes the decarboxylation of the cysteine residue within the N-[(R)-4-phosphopantothenoyl]-L-cysteine molecule, releasing carbon dioxide and forming (R)-4'-phosphopantetheine. uniprot.orgqmul.ac.uk This reaction constitutes the third step in the five-step pathway of CoA biosynthesis from pantothenate (vitamin B5). sydlabs.comuab.cat In some bacteria, such as Escherichia coli, this enzyme exists as the N-terminal domain of a bifunctional protein that also possesses phosphopantothenoylcysteine synthetase activity. researchgate.netnih.gov In humans, it is a monofunctional homotrimeric enzyme where the active site is formed at the interface between subunits. uab.cat

The catalytic mechanism of PPCDC is not a simple decarboxylation. Instead, it involves a complex redox-neutral process that proceeds through an initial oxidation of the substrate, a feature that distinguishes it from many other decarboxylases. researchgate.netwikigenes.org

PPCDC catalyzes the decarboxylation of the cysteine moiety of its substrate in a reaction that is formally a simple decarboxylation but mechanistically involves oxidation and reduction steps. acs.orgnih.gov The reaction begins with the oxidation of the thiol group of the cysteine residue. acs.orgnih.gov This initial oxidation is a key step that facilitates the subsequent removal of the carboxyl group. Following decarboxylation, the resulting intermediate is reduced to yield the final product, 4'-phosphopantetheine (B1211885), thus completing a redox-neutral cycle where the net reaction is the loss of CO2. acs.orgnih.gov

The redox chemistry of the PPCDC-catalyzed reaction is dependent on a tightly bound Flavin Mononucleotide (FMN) cofactor. acs.orguniprot.orgnih.gov PPCDC is a flavoprotein, and the FMN cofactor is essential for its catalytic activity. uniprot.orgresearchgate.net The FMN molecule acts as the oxidizing agent in the initial step of the mechanism. acs.orgnih.gov It accepts electrons from the substrate's thiol group, becoming reduced in the process (FMNH₂). Later in the catalytic cycle, the reduced flavin serves as the reductant for an intermediate, returning to its oxidized state and ready for the next catalytic round. acs.org The binding of FMN is critical; for instance, the human PPCDC variant p.Thr53Pro affects a highly conserved residue involved in FMN binding, leading to a loss of function. uab.catnih.gov

The FMN-mediated oxidation of the cysteine thiol group leads to the formation of a reactive thioaldehyde intermediate. acs.orgnih.gov The formation of this thioaldehyde is crucial because the electrophilic nature of its sulfur-carbon double bond provides a way to delocalize and stabilize the negative charge that develops on the adjacent carbon atom during the subsequent decarboxylation step. acs.orgnih.gov This stabilization facilitates the release of carbon dioxide. Upon decarboxylation, an enethiolate intermediate is formed. acs.orgnih.gov The existence of this intermediate has been confirmed by trapping experiments using mechanism-based inhibitors, which resulted in the accumulation of a covalently bound enethiolate. acs.orgnih.gov

Studies investigating the stereochemistry of the PPCDC reaction have shown that the decarboxylation proceeds with a net retention of configuration at the carbon atom. researchgate.netnih.gov During the reaction, the pro-R proton at the β-carbon of the cysteine moiety is reversibly removed as part of the initial oxidation of the thiol to the thioaldehyde intermediate. researchgate.netnih.gov The subsequent steps ultimately lead to a product with a retained stereocenter.

The final step in the catalytic cycle is the protonation of the enethiolate intermediate to form the final product, 4'-phosphopantetheine. acs.org This protonation is facilitated by specific acid/base residues within the enzyme's active site. In human PPCDC, Cysteine-173 (Cys173) has been identified as a key active site residue that acts as the proton donor for this step. acs.orgnih.gov When Cys173 was replaced with a serine residue via site-directed mutagenesis, the enethiolate intermediate was observed to accumulate, supporting the role of Cys173 as the active site acid. acs.orgnih.gov This protonation step is a key mechanistic difference between PPCDC enzymes and related oxidative decarboxylases like EpiD and MrsD, which release the enethiol as their final product and have a serine or threonine at the equivalent position. acs.orgwikigenes.org Additionally, a conserved histidine residue is characteristic of the broader family of homo-oligomeric flavin-containing Cys decarboxylases (HFCD) and is considered part of the active site. researchgate.net

Table 1: Summary of PPCDC Enzyme Characteristics and Reaction Mechanism

FeatureDescriptionReferences
Enzyme Name Phosphopantothenoylcysteine Decarboxylase (PPCDC) uniprot.orgqmul.ac.uk
EC Number 4.1.1.36 qmul.ac.ukgenome.jpexpasy.org
Substrate This compound qmul.ac.ukkegg.jp
Product (R)-4'-phosphopantetheine, CO₂ qmul.ac.ukkegg.jp
Cofactor Flavin Mononucleotide (FMN) acs.orguniprot.orgnih.gov
Reaction Type Oxidative Decarboxylation acs.orgnih.gov
Key Intermediates Thioaldehyde, Enethiolate acs.orgnih.gov
Stereochemistry Retention of configuration researchgate.netnih.gov
Key Active Site Residues (Human) Cys173 (Proton Donor) acs.orgnih.govuniprot.org

Structural Biology of Phosphopantothenoylcysteine Decarboxylase

Phosphopantothenoylcysteine decarboxylase (PPCDC), also known as CoaC, is a crucial enzyme in the coenzyme A (CoA) biosynthetic pathway. It catalyzes the decarboxylation of this compound to produce 4'-phosphopantetheine and CO2. uniprot.orgwikipedia.orgmicrobialtec.com The structural biology of PPCDC reveals a sophisticated architecture tailored for its specific catalytic function.

Quaternary Structure and Homo-Oligomeric Nature

Phosphopantothenoylcysteine decarboxylase is a member of the homo-oligomeric flavin-containing Cys decarboxylase (HFCD) protein family. nih.govnih.gov This classification highlights its key structural characteristic: the formation of multi-subunit complexes from identical protein chains. The term "homo-oligomeric" signifies that the functional enzyme is composed of multiple copies of the same polypeptide subunit. nih.gov This is a common strategy in nature to build large, stable, and functional protein complexes. nih.gov

In humans and many other eukaryotes, the native form of PPCDC is a homotrimer, meaning it is composed of three identical 204-amino acid subunits. uab.catgenecards.org The active sites of the enzyme are formed at the interfaces between these subunits, underscoring the functional importance of this trimeric assembly. uab.cat Similarly, the enzyme in Saccharomyces cerevisiae (yeast) is described as part of a complex that is homotrimeric in many eukaryotes. yeastgenome.org

FMN Binding Site and Cofactor Interaction

The catalytic activity of PPCDC is dependent on a non-covalently bound flavin mononucleotide (FMN) cofactor. genecards.orgacs.org This distinguishes it from some decarboxylases that use a pyruvoyl group. The FMN cofactor is essential for the enzyme's mechanism, acting as a transient electron sink. researchgate.net

Comparison with Other Cysteine Decarboxylases (e.g., LanD enzymes, EpiD, MrsD)

PPCDC shares significant sequence and structural homology with a class of enzymes known as LanD, which are involved in the biosynthesis of lantibiotics. researchgate.netnih.gov Prominent examples of LanD enzymes include EpiD and MrsD. nih.govnih.gov All these enzymes catalyze the decarboxylation of a cysteine residue within their respective substrates and belong to the HFCD family. nih.govacs.org

The primary mechanistic difference lies in the final step of the reaction. While PPCDC performs a net decarboxylation by reducing the enethiol intermediate to a thiol, the oxidative decarboxylases EpiD and MrsD release the enethiol as the final product. acs.org This functional divergence is attributed to a critical residue in the active site. In human PPCDC, Cysteine-173 acts as a proton donor to the enethiolate intermediate, facilitating its reduction. acs.org In contrast, EpiD and MrsD possess a serine or threonine at the corresponding position, which does not facilitate this final reductive step. acs.org Another point of difference is the specific flavin cofactor used; while PPCDC and EpiD utilize FMN, MrsD employs flavin adenine (B156593) dinucleotide (FAD). researchgate.net

Table 1: Comparison of Key Cysteine Decarboxylases

Enzyme Family/System Cofactor Key Mechanistic Feature/Product
PPCDC Coenzyme A Biosynthesis FMN Reduces the enethiol intermediate to form 4'-phosphopantetheine. acs.orgresearchgate.net
EpiD Lantibiotic (Epidermin) Biosynthesis FMN Releases an oxidatively decarboxylated enethiol product. nih.govacs.org

| MrsD | Lantibiotic (Mersacidin) Biosynthesis | FAD | Releases an oxidatively decarboxylated enethiol product. acs.orgresearchgate.net |

Genetic Encoding and Gene Homologs

The genetic basis for PPCDC provides insight into its distribution and functional variations across different domains of life.

Analysis of coaC Gene and its Orthologs (e.g., AtHAL3a in Arabidopsis thaliana)

The gene encoding phosphopantothenoylcysteine decarboxylase is commonly designated as coaC. uniprot.org In humans, the gene is officially named PPCDC and is located on chromosome 15. genecards.org Genetic defects in the human PPCDC gene can lead to severe metabolic disorders. nih.gov

Orthologs of this gene have been identified and studied in numerous species. A well-characterized example is AtHAL3a in the plant Arabidopsis thaliana. nih.govnih.gov Research has confirmed that the AtHAL3a protein catalyzes the decarboxylation of 4'-phosphopantothenoylcysteine and is involved in plant growth and tolerance to salt and osmotic stress. nih.govnih.gov Similarly, the MdHAL3 gene in apple (Malus domestica) has been shown to have PPCDC activity and plays a role in salt stress tolerance. nih.gov The study of these orthologs highlights the conserved and vital role of this enzyme across kingdoms.

Monofunctional vs. Bifunctional Enzymes (e.g., bacterial Dfp protein)

A significant evolutionary divergence is observed in the enzymatic organization of the CoA pathway. In eukaryotes, including humans and plants, PPCDC is a monofunctional enzyme, meaning the polypeptide chain possesses only this single catalytic activity. researchgate.netnih.gov

In contrast, most bacteria, including Escherichia coli, feature a bifunctional enzyme. researchgate.netnih.gov This enzyme, often referred to as Dfp or CoaBC, is a single polypeptide that catalyzes two sequential steps in CoA biosynthesis. nih.govebi.ac.uk The N-terminal domain functions as phosphopantothenoylcysteine decarboxylase (the CoaC activity), while the C-terminal domain functions as phosphopantothenoylcysteine synthetase (PPCS or CoaB activity). nih.govebi.ac.uknih.gov This fusion of enzymatic activities into a single protein is a common theme in bacterial metabolic pathways. However, some bacteria, such as Enterococcus faecalis, possess a monofunctional PPCS, representing a different bacterial paradigm. nih.gov

Table 2: Functional Forms of Phosphopantothenoylcysteine Decarboxylase

Organism Type Enzyme Form Gene(s) Catalyzed Reaction(s)
Eukaryotes (e.g., Human, Plants) Monofunctional PPCDC / coaC / HAL3 Decarboxylation of 4'-phosphopantothenoylcysteine. researchgate.netnih.gov

| Most Bacteria (e.g., E. coli) | Bifunctional | coaBC (dfp) | 1. Synthesis of 4'-phosphopantothenoylcysteine (PPCS/CoaB activity). 2. Decarboxylation of 4'-phosphopantothenoylcysteine (PPCDC/CoaC activity). nih.govresearchgate.netebi.ac.uk |

Functional Characterization and Enzyme Expression

The metabolism of this compound is centrally governed by the enzyme phosphopantothenoylcysteine decarboxylase (PPCDC), also known as CoaC. This enzyme is a key regulator in the universal biosynthetic pathway of coenzyme A (CoA). wikipedia.orgnih.govgenecards.org The functional role of PPCDC is to catalyze the decarboxylation of this compound, yielding 4'-phosphopantetheine and carbon dioxide. wikipedia.orghmdb.cauniprot.org This reaction is a critical step in the pathway that converts pantothenate (vitamin B5) into CoA, an essential cofactor for numerous metabolic reactions involving the transfer of acyl groups. nih.govgenecards.orgnih.gov

Structurally, PPCDC is a flavoprotein, utilizing flavin mononucleotide (FMN) as a cofactor for its catalytic activity. researchgate.netwikipedia.org The enzyme typically exists as a homotrimer. genecards.orgwikipedia.org The catalytic mechanism involves the FMN-dependent oxidation of the thiol group on the cysteine moiety of the substrate to a thioaldehyde. This intermediate stabilizes the negative charge that develops during the subsequent decarboxylation step. researchgate.netacs.org

In many bacteria, such as Escherichia coli, PPCDC activity is part of a bifunctional protein encoded by the coaBC gene (previously known as dfp). nih.govresearchgate.net This protein also contains the phosphopantothenoylcysteine synthetase (PPCS) domain (CoaB), which catalyzes the preceding step in the CoA pathway. nih.govresearchgate.net In contrast, eukaryotes, including humans, possess a monofunctional PPCDC enzyme. hmdb.caresearchgate.net

Enzyme Expression

The expression of PPCDC has been achieved in various systems for purification and characterization. Recombinant human PPCDC can be successfully produced in E. coli. Typically, the gene is cloned into an expression vector, and the resulting protein is synthesized as a single, non-glycosylated polypeptide chain. For ease of purification, it is often fused with an affinity tag, such as a polyhistidine-tag (His-tag) at the N-terminus. prospecbio.comsydlabs.com

The purification process for His-tagged PPCDC involves proprietary chromatographic techniques, such as affinity chromatography. prospecbio.com The purified protein solution is typically formulated in a buffer to maintain its stability and activity. An example of such a formulation is provided in the table below.

Table 1: Formulation of Recombinant Human PPCDC Protein Solution

ComponentConcentration
Tris-HCl (pH 8.0)20 mM
NaCl0.1 M
DTT1 mM
Glycerol10%
Data sourced from commercial product descriptions for recombinant human PPCDC expressed in E. coli. prospecbio.comsydlabs.com

Functional Characterization Findings

Functional studies have elucidated the physiological importance of PPCDC beyond its core role in CoA synthesis. In plants, the expression and activity of PPCDC have been linked to stress tolerance. For instance, in Malus domestica (apple), the PPCDC homolog, MdHAL3, is involved in conferring salt tolerance. nih.gov

Research has shown that the expression of MdHAL3 is induced by salt stress. nih.gov Apple plants overexpressing MdHAL3 exhibited enhanced tolerance to high salinity and had a higher Coenzyme A content in their leaves compared to wild-type plants. Conversely, suppressing MdHAL3 expression resulted in lower CoA levels and reduced salt tolerance. nih.gov These findings indicate that PPCDC activity and the subsequent increase in CoA levels play a crucial role in the plant's response to abiotic stress. nih.gov

Table 2: Coenzyme A Content in Transgenic Apple Plants Under Salt Stress

Plant LineCoA Content Change under Salt Stress
MdHAL3 OverexpressionIncreased
MdHAL3-RNAi (Suppression)Decreased
This table summarizes findings from a study on MdHAL3 in apple, indicating a direct correlation between the enzyme's expression and CoA levels during salt stress. nih.gov

In humans, PPCDC is essential for CoA biosynthesis, and its function is critical for cellular metabolism. hmdb.cauniprot.org The human enzyme, encoded by the PPCDC gene, is a homotrimer that relies on FMN as a cofactor. genecards.orgwikipedia.org While detailed kinetic parameters for the human enzyme are not extensively reported in readily available literature, the fundamental catalytic reaction remains the decarboxylation of this compound. uniprot.orgnih.gov

The characterization of the bacterial bifunctional enzyme from E. coli has revealed that the CoaC domain is responsible for the decarboxylase activity, while the CoaB domain handles the synthetase activity, using CTP as a nucleotide source. nih.govresearchgate.net

Regulation of N R 4 Phosphopantothenoyl L Cysteine Metabolism

Transcriptional and Translational Control of PPCS and PPCDC Genes

In humans, the PPCS and PPCDC genes are located on different chromosomes and their expression is subject to distinct regulatory mechanisms. genecards.orgnih.gov Analysis of the promoter region of the human PPCDC gene has identified several potential binding sites for transcription factors, suggesting a complex network of transcriptional regulation. genecards.org These sites indicate that the expression of PPCDC may be influenced by various signaling pathways within the cell.

Table 1: Potential Transcription Factor Binding Sites in the Human PPCDC Gene Promoter. Data sourced from GeneCards database. genecards.org

Detailed information regarding the specific transcription factors that regulate the human PPCS gene is less defined in current literature. However, functional studies in yeast and fruit flies have confirmed the essential nature of the PPCS gene, underscoring the importance of its expression. nih.gov

Information on the translational control of PPCS and PPCDC mRNA is not extensively documented. Translational regulation, which can involve mechanisms like mRNA stability, localization, and the efficiency of initiation and elongation, provides another potential layer of control that could rapidly modulate enzyme levels in response to cellular needs. However, specific regulatory proteins or RNA elements that govern the translation of PPCS and PPCDC transcripts remain to be identified.

Allosteric Regulation of Phosphopantothenoylcysteine Synthetase and Decarboxylase Activities

Allosteric regulation allows for the rapid fine-tuning of metabolic pathways by modulating the activity of key enzymes in response to changing concentrations of specific effector molecules. These regulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that either enhances or inhibits catalytic activity. documentsdelivered.com In the context of CoA biosynthesis, this provides an immediate feedback mechanism to maintain homeostasis.

The end product of the CoA biosynthetic pathway, CoA itself, and its various acylated forms (thioesters) are logical candidates for feedback regulators. Indeed, in many organisms, the primary rate-limiting enzyme of the pathway, pantothenate kinase (PanK), is allosterically inhibited by CoA and acetyl-CoA. nih.gov

Research in Mycobacterium tuberculosis (Mtb) has provided clear evidence that feedback inhibition also occurs at the level of phosphopantothenoylcysteine synthesis. In Mtb, PPCS and PPCDC activities are carried out by a single bifunctional enzyme, CoaBC. The PPCS (CoaB) domain of this enzyme is inhibited by CoA and several acyl-CoA thioesters. mybiosource.com This inhibition is crucial for regulating the flow of intermediates in this bacterium. Studies have shown that these molecules act competitively with respect to the substrates CTP and 4'-phosphopantothenate, suggesting they bind at or near the active site. mybiosource.com

Table 2: Inhibition of Mycobacterium tuberculosis PPCS (CoaB) Activity by CoA and CoA Thioesters. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. mybiosource.com

In contrast to the findings in Mtb, direct feedback inhibition of the monofunctional human PPCS and PPCDC enzymes by CoA or its thioesters is not well-documented. The primary point of feedback regulation in mammals appears to be at the first step of the pathway, catalyzed by PanK. nih.gov This suggests a divergence in regulatory strategies between different organisms.

The identification of binding sites on PPCS and PPCDC is crucial for understanding their catalytic mechanisms and regulatory properties. X-ray crystallography has been instrumental in elucidating the three-dimensional structures of the human enzymes.

The crystal structure of human PPCS reveals a dimeric enzyme, with each monomer having distinct binding sites for its substrates. nih.govresearchgate.net Modeling studies based on the 2.3 Å resolution structure have identified highly conserved residues critical for binding ATP (the nucleotide cofactor in humans), 4'-phosphopantothenate, and L-cysteine. nih.gov Specifically, the ATP binding site involves residues Gly43, Ser61, Gly63, Gly66, Phe230, and Asn258, while the phosphopantothenate binding pocket includes Asn59, Ala179, Ala180, and Asp183. nih.gov More recent structural work on human PPCS in complex with an inhibitor has further illuminated the binding mode for the cysteine substrate. ias.ac.in These studies have focused on the active site, and a distinct allosteric site for regulation by molecules like CoA has not been identified in the human enzyme.

Similarly, the structure of human PPCDC has been solved, showing it functions as a homo-oligomer. nih.gov The enzyme requires flavin mononucleotide (FMN) as a cofactor for its decarboxylase activity. uniprot.orgresearchgate.net The UniProt database entry for human PPCDC identifies binding sites for FMN at residues 59 and 104-107, and a substrate-binding site at residue 140. uniprot.org Pathogenic mutations that affect FMN binding have been shown to cause disease, highlighting the importance of this cofactor site for enzyme function. nih.gov As with PPCS, there is currently no structural evidence for a separate allosteric binding site on human PPCDC that is involved in feedback regulation by downstream metabolites of the CoA pathway.

Comparative Biochemistry and Evolutionary Perspectives of N R 4 Phosphopantothenoyl L Cysteine Pathway

Phylogenetic Analysis of PPCS and PPCDC Homologs Across Domains of Life

Phylogenetic studies indicate that the latter stages of the CoA biosynthetic pathway, which include the enzymes PPCS and PPCDC, are ancient and largely conserved across bacteria, archaea, and eukaryotes. nih.gov, oup.com This suggests a monophyletic origin for the enzymes that convert 4'-phosphopantothenate into CoA. nih.gov, researchgate.net While the core catalytic functions of PPCS and PPCDC are maintained, the proteins themselves show a mosaic of orthologous relationships. oup.com

In contrast, the enzymes responsible for the earlier steps—the synthesis of pantothenate (vitamin B5)—appear to have been recruited independently in the bacterial and archaeal lineages, pointing to convergent evolution. nih.gov, oup.com Eukaryotes are believed to have inherited the genes for pantothenate synthesis from bacteria. nih.gov, oup.com This divergence in the early part of the pathway highlights the evolutionary flexibility that accommodates different metabolic contexts, while underscoring the conserved, essential nature of the final steps involving N-[(R)-4-phosphopantothenoyl]-L-cysteine.

Divergence in Enzyme Fusion Events in Prokaryotes and Eukaryotes

A significant point of evolutionary divergence is the organization of the genes encoding PPCS and PPCDC. In many prokaryotes, including the well-studied Escherichia coli, these two enzymatic activities are fused into a single bifunctional protein (CoaBC). caldic.com This fusion is hypothesized to enhance kinetic efficiency, potentially through the channeling of the this compound intermediate, or to ensure the stoichiometric expression of both enzyme activities. nih.gov Bifunctional PPCS/PPCDC enzymes are also found in all studied archaea. oup.com

In contrast, eukaryotes, including humans, typically possess separate, monofunctional PPCS and PPCDC enzymes encoded by distinct genes. nih.gov, nih.gov However, the landscape is not strictly divided along prokaryotic and eukaryotic lines. Some bacteria, such as Enterococcus faecalis, also feature a monofunctional PPCS, representing a distinct class of the bacterial enzyme. nih.gov Yeast (Saccharomyces cerevisiae) offers a unique variation, employing a heterotrimeric PPCDC composed of three different protein subunits (Hal3, Vhs3, and Cab3) to perform the decarboxylation step. nih.gov

DomainRepresentative OrganismPPCS Gene/DomainPPCDC Gene/DomainFusion Status
BacteriaEscherichia colicoaBcoaCBifunctional (CoaBC protein) caldic.com
BacteriaEnterococcus faecaliscoaB(Separate)Monofunctional PPCS nih.gov
EukaryotaHomo sapiensPPCSPPCDCMonofunctional nih.gov
EukaryotaSaccharomyces cerevisiae(Monofunctional)HAL3, VHS3, CAB3Heterotrimeric PPCDC nih.gov
Archaea(General)COG0452Bifunctional (PPCS/PPCDC) oup.com

Evolutionary Adaptation of Nucleotide Specificity (ATP vs. CTP preference)

The synthesis of this compound from 4'-phosphopantothenate and L-cysteine is an energy-dependent ligation reaction. A striking evolutionary adaptation is the divergence in the nucleotide triphosphate (NTP) used to power this step.

Bacterial PPCS: The enzyme in most bacteria, classified as EC 6.3.2.5, demonstrates a strong preference for Cytidine (B196190) Triphosphate (CTP). enzyme-database.org, wikipedia.org For instance, the PPCS from E. faecalis shows only 8% of its activity with ATP compared to CTP under saturating conditions, highlighting its high selectivity. nih.gov

Eukaryotic PPCS: In contrast, the eukaryotic enzyme, classified as EC 6.3.2.51, utilizes Adenosine (B11128) Triphosphate (ATP). enzyme-database.org, wikipedia.org This includes the human and plant enzymes. enzyme-database.org

This clear-cut difference in nucleotide specificity between the domains of life represents a significant evolutionary branching point in the CoA pathway. While ATP is the most common energy currency in cellular metabolism, the selection of CTP by bacteria for this specific reaction suggests a distinct evolutionary history and potential regulatory mechanisms tied to the cellular pools of CTP. researchgate.net

DomainOrganismEnzymePreferred NucleotideEC Number
BacteriaEscherichia coliPhosphopantothenate—cysteine ligaseCTP6.3.2.5 enzyme-database.org
EukaryotaHomo sapiensPhosphopantothenate—cysteine ligaseATP6.3.2.51 enzyme-database.org
EukaryotaPlants (e.g., A. thaliana)Phosphopantothenate—cysteine ligaseATP6.3.2.51 enzyme-database.org

Comparative Analysis of CoA Biosynthesis Pathway Topology in Diverse Organisms (e.g., bacteria, archaea, human, plants)

While variations exist, the fundamental topology of the CoA biosynthesis pathway from its common precursors is remarkably conserved across the three domains of life. nih.gov, oup.com The universal pathway involves five core enzymatic steps to convert pantothenate into CoA. portlandpress.com, nih.gov

The primary differences arise in the upstream pathways that produce pantothenate:

Bacteria and Plants: Most bacteria and all plants are capable of de novo synthesis of pantothenate. oup.com, nih.gov

Animals: Animals, including humans, cannot synthesize pantothenate and must acquire it from their diet as vitamin B5. oup.com

Archaea: The archaeal pathway is a mosaic. Some archaea possess bacterial-like enzymes for pantothenate synthesis, likely acquired through horizontal gene transfer from thermophilic bacteria. nih.gov, oup.com, researchgate.net Others, particularly methanogens, use enzymes for these initial steps that are entirely unrelated to their bacterial or eukaryotic counterparts, indicating a case of convergent evolution. nih.gov, oup.com

Despite these upstream differences, once 4'-phosphopantothenate is formed, the subsequent conversion through this compound to CoA follows a chemically consistent route in all organisms, highlighting its central and ancient role. portlandpress.com

DomainOrganism TypePantothenate SourceKey Pathway Features
BacteriaMost bacteriaDe novo synthesisCTP-dependent PPCS; often fused PPCS/PPCDC. caldic.comenzyme-database.org
ArchaeaAll archaeaDe novo synthesis or uptakeUnrelated enzymes for early steps (convergent evolution); fused PPCS/PPCDC. oup.comportlandpress.com
EukaryotaPlantsDe novo synthesisATP-dependent PPCS; monofunctional enzymes. enzyme-database.org
EukaryotaHumansDietary (Vitamin B5)ATP-dependent PPCS; monofunctional enzymes. oup.comenzyme-database.org

Examination of Alternative Mechanisms for Coenzyme A Synthesis Bypassing this compound

The canonical de novo synthesis of CoA relies on the formation of this compound. However, recent research has uncovered an alternative "salvage" pathway that completely bypasses this intermediate.

This mechanism allows cells to utilize extracellular CoA. The process involves:

Extracellular hydrolysis of CoA by ectonucleotide pyrophosphatases.

This breakdown releases 4'-phosphopantetheine (B1211885), the product of the PPCDC-catalyzed reaction in the de novo pathway.

4'-phosphopantetheine is a stable molecule that can be transported across the cell membrane, likely via passive diffusion.

Once inside the cell, 4'-phosphopantetheine is directly converted back to CoA by the bifunctional enzyme CoA synthase (COASY), which catalyzes the final two steps of the canonical pathway. nih.gov

This salvage pathway effectively circumvents the need for pantothenate kinase (PanK), PPCS, and PPCDC, thereby bypassing the synthesis of this compound entirely. This discovery challenges the long-held belief that eukaryotic cells rely exclusively on the uptake of pantothenate for CoA synthesis and provides a new perspective on the regulation of intracellular CoA levels. nih.gov

Analytical Methodologies for Academic Research on N R 4 Phosphopantothenoyl L Cysteine

Spectroscopic Techniques

Spectroscopy is indispensable for probing the molecular structure and dynamics of N-[(R)-4-phosphopantothenoyl]-L-cysteine and the enzymes with which it interacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Tracing and Structural Elucidation

NMR spectroscopy is a powerful, non-invasive technique used to obtain detailed information about the structure and stereochemistry of this compound and its related metabolites.

Intermediate Tracing: ³¹P NMR has been effectively used to monitor the enzymatic synthesis of this compound from (R)-4'-phosphopantothenate and L-cysteine. In a study of phosphopantothenoylcysteine synthetase (PPCS), a reaction mixture was analyzed by ³¹P NMR to track the phosphorus-containing species, confirming the formation of the product and the release of pyrophosphate and CMP from the CTP nucleotide. nih.gov This allows for direct observation of the reaction progress and the identification of phosphorylated intermediates.

Structural and Stereochemical Elucidation: ¹H NMR is crucial for determining the precise stereochemical course of enzymatic reactions. For instance, NMR studies were instrumental in investigating the decarboxylation of this compound by phosphopantothenoylcysteine decarboxylase (PPCDC). nih.govnih.gov By synthesizing a deuterated version of the substrate and analyzing the resulting product's NMR spectrum, researchers determined that the decarboxylation proceeds with retention of configuration at the carbon where the carboxyl group is removed. nih.govnih.gov This level of detail is critical for understanding the enzyme's catalytic mechanism.

NMR Application Technique Research Finding Reference
Intermediate Tracing³¹P NMRMonitored the formation of this compound and the release of pyrophosphate and CMP in the PPCS reaction. nih.gov
Stereochemistry¹H NMRDetermined that the decarboxylation of this compound by PPCDC occurs with retention of stereochemistry. nih.govnih.gov
Product Degradation Analysis¹H NMRAnalyzed the (-)-camphanamide derivative of the product's degradation fragment to reveal the location of deuterium. nih.gov

UV/Visible Spectroscopy for Cofactor Interactions and Charge-Transfer Complex Detection

UV/Visible spectroscopy is a widely used technique for monitoring enzymatic reactions in real-time by detecting changes in the absorption of light. While this compound itself does not have a strong chromophore in the visible region, this method is vital for assaying the enzymes involved in its metabolism. The precursor L-cysteine has an absorption maximum at approximately 190 nm. sielc.comsielc.com

Enzymatic assays involving this compound can be designed to follow the consumption or formation of a UV-active species. For example, the synthesis by PPCS involves the conversion of CTP to CMP, which can be monitored spectrophotometrically. nih.gov Furthermore, UV-Vis spectroscopy is effective in detecting specific interactions, such as the formation of charge-transfer complexes. Studies on L-cysteine have shown that its interaction with specific probes can lead to a detectable color change and a red shift in the UV-Vis spectrum, a principle that can be applied to study the binding of this compound to its partner enzymes or other molecules. nih.gov

UV/Visible Spectroscopy Application Principle Example Reference
Enzymatic AssaysMonitoring changes in nucleotide absorbance.Tracking the conversion of CTP to CMP during the synthesis of this compound. nih.gov
Detection of ThiolsColorimetric change upon reaction with a probe.Detection of L-cysteine results in a solution color change and a spectral shift from 480 nm to 500 nm. nih.gov
General AnalysisDirect detection of precursors.L-cysteine exhibits a UV absorption maximum around 190 nm. sielc.comsielc.com

Vibrational Spectroscopy (e.g., Raman, ATR-FTIR) for Molecular Fingerprinting

Vibrational spectroscopy techniques like Raman and Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy provide a "molecular fingerprint" of a compound, allowing for its identification and the study of its structural features.

ATR-FTIR Spectroscopy: This technique is a powerful tool for analyzing the chemical composition and structural changes in biomolecules. nih.gov It can be used to identify the characteristic functional groups within this compound, such as the amide C=O stretch, the O-H stretch, the P=O stretch of the phosphate (B84403) group, and the S-H stretch of the cysteine residue. Studies have successfully used ATR-FTIR to differentiate sources of L-cysteine based on their spectral fingerprints, demonstrating the technique's sensitivity. researchgate.netresearchgate.net This method is also valuable for monitoring post-translational modifications like phosphorylation. nih.gov

Raman Spectroscopy: This technique is particularly sensitive to non-polar bonds and provides complementary information to FTIR. It is highly effective for monitoring the status of the thiol group in the cysteine moiety. rsc.org In situ Raman spectroscopy can distinguish between the free thiol group (S-H) and disulfide bonds (S-S), which is crucial for studying redox processes or enzyme-substrate interactions involving the cysteine residue of this compound. rsc.orgnih.gov The characteristic C-S stretching bond provides a strong signal for identification. mdpi.com

Vibrational Spectroscopy Technique Key Application Characteristic Bands/Signals Reference
ATR-FTIRMolecular composition and differentiation of sources.Amide bands, phosphate stretches, hydroxyl groups. nih.govresearchgate.netresearchgate.net
Raman SpectroscopyMonitoring thiol group status and molecular fingerprinting.C-S stretching bond (~681 cm⁻¹ in solution), S-H stretch. rsc.orgmdpi.com

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, purification, and quantification of this compound and the enzymes that synthesize and modify it.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

HPLC is the cornerstone for the quantitative analysis of this compound and for assessing its purity. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the relatively polar this compound from its less polar precursors or more polar byproducts. europa.eu This method is essential for:

Monitoring Reaction Kinetics: By taking samples from an enzymatic reaction at various time points, HPLC can be used to quantify the decrease in substrates (e.g., phosphopantothenate, L-cysteine) and the increase in the product, this compound.

Purity Assessment: Following synthesis and purification, HPLC is used to determine the purity of the this compound sample, ensuring the absence of starting materials or side products. For instance, methods developed for analyzing N-acetyl-L-cysteine and other derivatives demonstrate the robustness of HPLC for separating structurally similar compounds. ijper.org Derivatization techniques can also be used to enhance detection sensitivity and resolve enantiomers. nih.gov

Gel Filtration Chromatography for Enzyme Purification and Quaternary Structure Analysis

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. This technique is not used to analyze this compound directly but is critical for studying the enzymes involved in its metabolism.

Enzyme Purification: Researchers have used gel filtration chromatography as a key step in the purification of phosphopantothenoylcysteine synthetase (PPCS). nih.govscispace.com Following initial purification steps like ion-exchange chromatography, gel filtration effectively separates the enzyme from other proteins of different sizes, leading to a sample of high purity (>98%). nih.govscispace.com

Quaternary Structure Analysis: This method is invaluable for determining the native oligomeric state of an enzyme. By calibrating the column with protein standards of known molecular weight, the elution volume of the target enzyme can be used to calculate its native mass. Through this approach, PPCS from Enterococcus faecalis was determined to exist as a homodimer. nih.govscispace.com

Chromatographic Technique Primary Application Details Reference
High-Performance Liquid Chromatography (HPLC)Quantitative analysis and purity assessment.Separation of substrates, products, and byproducts in enzymatic reactions. europa.euijper.org
Gel Filtration ChromatographyEnzyme purification and characterization.Used to purify phosphopantothenoylcysteine synthetase (PPCS) and determine its native state as a homodimer. nih.govscispace.com

Mass Spectrometry (MS) for Compound Identification, Proteomics, and Mechanistic Studies

Mass spectrometry is a cornerstone technique in the analysis of this compound and its related metabolic pathway. It is instrumental for the direct identification of reaction intermediates and for quantitative analyses. In mechanistic studies of the enzyme phosphopantothenoylcysteine synthetase (PPCS), which synthesizes PPC, MS has been used to detect and characterize the putative acyl-cytidylate intermediate, 4'-phosphopantothenoyl-CMP. drugbank.comnih.gov This was achieved by analyzing mutant forms of the enzyme that cause the intermediate to accumulate. drugbank.comnih.gov

In the broader context of Coenzyme A biosynthesis, liquid chromatography coupled with multiple reaction monitoring mass spectrometry (LC/MRM-MS) serves as a gold standard for the quantification of CoA and its thioester derivatives. acs.orgresearchgate.netacs.org These highly sensitive and specific assays often utilize stable isotope-labeled internal standards to ensure accuracy. acs.orgresearchgate.net Furthermore, electrospray ionization mass spectrometry has been employed in mechanistic studies of phosphopantothenoylcysteine decarboxylase, the enzyme that catalyzes the subsequent step in the CoA pathway. nih.gov

Isotope Labeling and Tracer Studies for Pathway Elucidation and Stereochemical Analysis

Isotope labeling studies are fundamental for tracing the metabolic fate of precursors and elucidating the reaction mechanisms in the biosynthesis of this compound. A common strategy involves culturing cells in media where a precursor is replaced with its stable isotope-labeled counterpart. acs.org For instance, [¹³C₃¹⁵N₁]-pantothenate has been used as a metabolic precursor to generate a library of stable isotope-labeled Coenzyme A species, which can then serve as internal standards for quantitative MS-based assays. acs.orgresearchgate.netnih.gov This method, termed Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), has been successfully applied in various cell types, including murine hepatocytes and yeast. acs.orgnih.gov

To probe the catalytic mechanism of phosphopantothenoylcysteine synthetase (PPCS), researchers have used [carboxyl-¹⁸O]phosphopantothenate. nih.govnih.gov By monitoring the reaction using ³¹P NMR spectroscopy, it was shown that the ¹⁸O label from the phosphopantothenate carboxyl group is transferred to the CMP product. nih.govnih.govresearchgate.net This result provided direct evidence for the formation of a phosphopantothenoyl cytidylate intermediate, which is consistent with a Ping Pong kinetic mechanism. nih.govnih.govresearchgate.net Furthermore, isotope labeling has been crucial in stereochemical studies of the subsequent enzyme, phosphopantothenoylcysteine decarboxylase, which have demonstrated that the decarboxylation of PPC proceeds with retention of stereochemistry. nih.gov

Enzymatic Assays for Kinetic Parameter Determination (e.g., Michaelis constants, turnover rates)

Enzymatic assays are critical for determining the kinetic parameters of phosphopantothenoylcysteine synthetase (PPCS), the enzyme that synthesizes this compound from 4'-phosphopantothenate and L-cysteine. nih.govnih.gov A widely used method is a continuous enzyme-linked assay that monitors the production of pyrophosphate, a by-product of the PPCS reaction. nih.gov This pyrophosphate is coupled to the oxidation of NADH, which can be observed as a decrease in absorbance at 340 nm. nih.gov

These assays allow for the determination of key kinetic constants, providing insight into enzyme efficiency and substrate affinity. nih.govwikipedia.org The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), while the turnover number (kcat) represents the maximum number of substrate molecules converted to product per enzyme molecule per second. washington.edufiveable.me Kinetic characterization of PPCS from various organisms, such as Enterococcus faecalis and humans, has revealed a Bi Uni Uni Bi Ping Pong mechanism. nih.govnih.gov For the E. faecalis enzyme, the Kₘ values were determined to be 156 µM for CTP, 17 µM for (R)-phosphopantothenate, and 86 µM for L-cysteine, with a kcat of 2.9 s⁻¹. nih.gov The human enzyme can utilize both ATP and CTP and exhibits different kinetic parameters depending on the nucleotide used. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Determination of Enzymes

Understanding the three-dimensional structure of the enzymes that interact with this compound is crucial for elucidating their catalytic mechanisms. X-ray crystallography has been the primary technique for determining the high-resolution structures of phosphopantothenoylcysteine synthetase (PPCS) from various organisms.

The crystal structure of PPCS from Saccharomyces cerevisiae (termed Cab2) has been solved, providing significant insights into its function. nih.gov Researchers have successfully determined the structures of Cab2 in several states: unbound, in complex with its substrate 4'-phosphopantothenate (PPA), bound to the reaction intermediate 4'-phosphopantothenoyl-CMP, and bound to the final product, this compound (PPC). nih.gov These structures, where the ligands were generated in situ, offer a detailed view of substrate binding and the conformational changes that occur throughout the catalytic cycle. nih.gov Similarly, the crystal structure of the Escherichia coli PPCS has been determined, revealing the basis for its CTP-dependent peptide bond formation. drugbank.com In some bacteria, PPCS is part of a bifunctional protein, CoaBC, which also contains phosphopantothenoylcysteine decarboxylase (CoaC). nih.gov The structure of the CoaBC fusion protein from Mycobacterium smegmatis has been analyzed, showing how the two enzymatic domains are arranged and suggesting a potential mechanism for substrate channeling between the active sites. nih.gov

Site-Directed Mutagenesis for Investigating Catalytic Residues and Mechanisms

Site-directed mutagenesis is a powerful molecular biology technique used to make specific, intentional changes to the DNA sequence of a gene, resulting in targeted amino acid substitutions in the corresponding protein. wikipedia.orgyoutube.com This method is invaluable for probing the roles of individual amino acid residues in enzyme structure, substrate binding, and catalysis. wikipedia.org

Isothermal Titration Calorimetry (ITC) for Ligand Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a biophysical technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.gov It is used to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction between a ligand and a macromolecule, such as a substrate binding to an enzyme. nih.govyoutube.com

ITC has been applied to study the binding of substrates to phosphopantothenoylcysteine synthetase (PPCS). nih.govresearchgate.net For the PPCS from Saccharomyces cerevisiae (Cab2), ITC experiments demonstrated that the substrates 4'-phosphopantothenate (PPA), CTP, and ATP could all bind to the enzyme individually. nih.govresearchgate.net The results indicated that PPA had the highest binding affinity among the substrates tested. nih.govresearchgate.net This type of thermodynamic data is complementary to kinetic data from enzymatic assays and structural data from crystallography. nih.gov It helps to dissect the individual binding steps of the catalytic mechanism and provides quantitative insights into the forces driving substrate recognition and complex formation. nih.govacs.org

Advanced Research Applications and Future Directions

Enzymatic Synthesis and Biocatalysis for in vitro Production of N-[(R)-4-phosphopantothenoyl]-L-cysteine

This compound (PPC) is a critical intermediate in the universal biosynthetic pathway that produces Coenzyme A (CoA) from pantothenate (vitamin B5). hmdb.caumaryland.edu Its formation is a key step, catalyzed by the enzyme phosphopantothenoylcysteine synthetase (PPCS), which ligates (R)-4'-phosphopantothenate and L-cysteine. nih.govnih.gov This enzymatic reaction is nucleotide-dependent, proceeding through a phosphopantothenoyl cytidylate intermediate. nih.govnih.gov While most prokaryotic PPCS enzymes utilize cytidine-5'-triphosphate (B129977) (CTP), their eukaryotic counterparts typically use ATP. researchgate.netnih.gov

The ability to synthesize PPC in vitro is fundamental to reconstructing the entire CoA pathway outside of a living cell. Research has demonstrated the feasibility of such cell-free systems for producing CoA, which inherently relies on the successful synthesis of intermediates like PPC. nih.govasm.org A significant achievement in this area was the complete reconstitution of the human CoA biosynthetic pathway in vitro. nih.govuniprot.org In this work, researchers used a mixture of purified recombinant human enzymes, including PPCS and phosphopantothenoylcysteine decarboxylase (PPCDC), to convert 4'-phosphopantothenate sequentially into CoA, demonstrating a functional biocatalytic cascade where PPC is an essential, albeit transient, component. researchgate.net

Engineering of Coenzyme A Biosynthetic Pathways for Biotechnological Applications

Metabolic engineering of the Coenzyme A biosynthetic pathway is a focal point of biotechnology, primarily aimed at increasing the production of acetyl-CoA. nih.gov Acetyl-CoA is a vital precursor for a vast array of commercially valuable bioproducts, including lipids, isoprenoids, and polyketides. nih.govasm.org Strategies to enhance acetyl-CoA flux often involve the overexpression of native biosynthetic enzymes or the deletion of pathways that compete for its precursors. nih.gov

A primary challenge in engineering this pathway is the tight regulation of pantothenate kinase (PanK), the first enzyme in the sequence, which is subject to feedback inhibition by CoA and its thioesters. nih.govportlandpress.com To circumvent this, researchers have successfully used CoA-insensitive Type III PanK enzymes, sourced from thermophilic bacteria, in in vitro systems to achieve higher yields of CoA. nih.govasm.org Beyond optimizing existing pathways, synthetic biology approaches have been used to create entirely new routes for acetyl-CoA production, such as a Synthetic Acetyl-CoA (SACA) pathway designed to build the molecule from one-carbon sources like formaldehyde. nih.gov In widely used production organisms like yeast, significant efforts have been made to engineer the central carbon metabolism to channel substrates away from ethanol (B145695) production and towards the synthesis of acetyl-CoA. asm.org These engineered strains can serve as powerful platforms for producing a variety of oleochemicals by redirecting metabolic flux through the modified CoA pathway. researchgate.net

Development of Selective Enzyme Inhibitors Targeting PPCS or PPCDC as Potential Antimicrobial Agents

The Coenzyme A biosynthetic pathway is an attractive target for the development of novel antimicrobial agents because it is essential for the viability of nearly all living organisms. oup.comanu.edu.au The enzymes PPCS and PPCDC, which mediate the synthesis and subsequent decarboxylation of this compound, are of particular interest. nih.govwikipedia.org Crucially, significant structural and mechanistic differences exist between the bacterial and human versions of these enzymes, creating an opportunity for designing selective inhibitors. nih.govbsb-muenchen.de

For instance, bacterial PPCS is typically CTP-dependent and often exists as a bifunctional fusion protein with PPCDC, whereas the human PPCS is a monofunctional, ATP-dependent enzyme. nih.govoup.com Exploiting these differences, researchers have designed and synthesized compounds that mimic the phosphopantothenoyl cytidylate intermediate of the bacterial reaction. nih.govnih.gov These inhibitors have demonstrated high selectivity, with some being over 1000 times more potent against bacterial PPCS than the human enzyme. nih.govnih.gov

Table 1: Selectivity of PPCS Inhibitors
CompoundTarget EnzymeInhibition (IC50 or Ki)Selectivity (Fold)Reference
Phosphodiester 3E. faecalis PPCS24 nM (Ki)145-1000x vs. human nih.gov
Sulfonamide 7Bacterial PPCSMicromolar (IC50)20-740x vs. human nih.gov

Despite high enzymatic potency, a major hurdle has been the poor cellular penetration of these compounds, limiting their effectiveness as whole-cell antibacterial agents. nih.gov The validity of targeting this pathway is underscored by findings that pathogenic variants in the human PPCDC gene cause severe dilated cardiomyopathy, confirming the enzyme's critical physiological role. researchgate.net

Insights into Coenzyme A Homeostasis and Associated Metabolic Pathways

Coenzyme A homeostasis refers to the tightly regulated balance between the synthesis, degradation, and utilization of CoA and its derivatives. nih.govresearchgate.net This equilibrium is crucial, as intracellular CoA levels are dynamically adjusted in response to various signals, including nutrient availability, hormones, and cellular stress. nih.govresearchgate.net In many organisms, the primary control point of CoA biosynthesis is the enzyme pantothenate kinase (PanK), which is allosterically inhibited by CoA and its thioesters in a classic feedback loop. portlandpress.comwikipedia.orgnih.gov

CoA and its derivatives are indispensable for a multitude of core metabolic processes. researchgate.net They are central to the tricarboxylic acid (TCA) cycle, the synthesis and breakdown of fatty acids, and the production of phospholipids. nih.govimrpress.com The acetylated form, acetyl-CoA, stands at a critical metabolic crossroads, linking the catabolism of nutrients with anabolic pathways. asm.orgimrpress.com Furthermore, acetyl-CoA is the sole donor for protein acetylation, a key post-translational modification that regulates gene expression and cell signaling. nih.govimrpress.com Given this central role, it is not surprising that disruptions in CoA homeostasis, where this compound is a key synthetic intermediate hmdb.ca, are associated with a range of human pathologies, including neurodegenerative disorders, cancer, and cardiovascular disease. nih.govimrpress.com

Structural-Based Drug Design Strategies for CoA Biosynthesis Enzymes

The distinct structural differences between prokaryotic and eukaryotic enzymes in the CoA pathway provide a solid foundation for structure-based drug design. oup.comnih.gov High-resolution crystal structures have been determined for several of these enzymes, including E. coli PanK, phosphopantetheine adenylyltransferase (PPAT), and the PPCS domain of the bifunctional bacterial enzyme. oup.com The structure of the human PPCDC enzyme has also been solved (PDB: 1QZU). wikipedia.orgresearchgate.net

These structural blueprints have enabled the rational design of selective inhibitors. For example, detailed knowledge of the differences in the nucleobase binding sites of bacterial and human PPCS enzymes guided the creation of potent inhibitors that mimic the acyl cytidylate reaction intermediate. nih.govnih.gov Similarly, the crystal structure of E. coli PPAT was used to computationally design dipeptide inhibitors that were highly active against the bacterial enzyme but inert against its porcine counterpart. oup.com These atomic-level insights allow for virtual screening of large chemical libraries and the iterative refinement of lead compounds to improve potency and selectivity. researchgate.net A persistent challenge in this field is translating high in vitro enzyme inhibition into effective antimicrobial activity, which requires that the designed molecules can successfully penetrate the bacterial cell wall and membrane. nih.govoup.com

Table 2: Available Structures for CoA Biosynthesis Enzymes
EnzymeOrganismPDB Accession Code(s)Reference
Pantothenate Kinase (PanK)Escherichia colie.g., 1ESN oup.com
PPCS/PPCDC (PPCS domain)Escherichia colie.g., 1U7Z oup.com
PPCDCHomo sapiens1QZU, 1MVL, 1MVN wikipedia.org
PPATEscherichia colie.g., 1B6T oup.com

Application of Comparative Genomics and Bioinformatics for Novel Pathway Component Discovery

Comparative genomics and bioinformatics have been pivotal in elucidating the CoA biosynthetic pathway, especially in organisms where the genes were previously uncharacterised, including humans. nih.govnih.govoup.com By comparing the genomes of well-studied organisms like E. coli with the human genome, researchers successfully identified the human genes encoding PPCS, PPCDC, PPAT, and dephospho-CoA kinase (DPCK). uniprot.orgresearchgate.net The predicted functions of these genes were subsequently confirmed through experimental validation, which involved expressing the human proteins in E. coli and verifying their enzymatic activity. nih.govresearchgate.net

This approach led to key discoveries, such as the fact that the final two steps of CoA synthesis in humans are catalyzed by a single bifunctional enzyme known as CoA Synthase (COASY). nih.govresearchgate.net Genomic comparisons across the domains of life have shown that while the core biochemical steps are conserved, the enzymes themselves can be quite different. nih.govoup.com For example, many archaea possess pantothenate synthetase and kinase enzymes that are structurally unrelated to their bacterial or eukaryotic equivalents, indicating convergent evolution. nih.gov Phylogenetic analyses suggest that eukaryotes likely acquired their pantothenate synthesis genes from bacteria via horizontal gene transfer, whereas the four enzymes that convert phosphopantothenate to CoA appear to share a single common ancestor. nih.govoup.com These powerful computational tools continue to be essential for reconstructing metabolic pathways and understanding their evolutionary history.

Q & A

Q. What is the role of N-[(R)-4-phosphopantothenoyl]-L-cysteine in coenzyme A (CoA) biosynthesis?

this compound is a key intermediate in the CoA biosynthesis pathway. It is decarboxylated by the enzyme phosphopantothenoylcysteine decarboxylase (EC 4.1.1.36) to form pantetheine 4'-phosphate, a precursor to CoA . Methodologically, researchers can track this reaction using isotopic labeling (e.g., 14C^{14}C-labeled substrates) or monitor CO2_2 release via manometric assays. Enzyme activity can be quantified via HPLC or LC-MS to measure product formation .

Q. How can this compound be synthesized and purified for in vitro studies?

Synthesis typically involves coupling L-cysteine with activated 4-phosphopantothenate derivatives. For example, carbodiimide-based reagents (e.g., DCC) can facilitate amide bond formation under anhydrous conditions . Purification is achieved via ion-exchange chromatography or reverse-phase HPLC. Purity should be verified using mass spectrometry (exact mass: 402.039038) and 1^1H/13^{13}C NMR .

Q. What analytical methods are suitable for detecting this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., 13^{13}C-cysteine) is optimal. Electrospray ionization (ESI) in negative ion mode enhances detection sensitivity for phosphorylated compounds. For low-abundance samples, derivatization with thiol-specific reagents (e.g., iodoacetamide) improves stability and signal .

Advanced Research Questions

Q. How do structural variations in phosphopantothenoylcysteine decarboxylase (PPCDC) affect substrate specificity and catalytic efficiency?

PPCDC’s active site contains conserved residues (e.g., Lys/Arg for substrate binding) that interact with the phosphate and cysteine moieties. Site-directed mutagenesis studies can identify critical residues. Kinetic parameters (KmK_m, VmaxV_{max}) should be compared using recombinant enzyme variants and spectrophotometric assays monitoring NAD+^+ dependency or CO2_2 release . Structural insights from X-ray crystallography or cryo-EM can resolve substrate-enzyme interactions .

Q. How can metabolic flux analysis elucidate the regulatory role of this compound in CoA-dependent pathways?

Stable isotope tracing (e.g., 13^{13}C-pantothenate) combined with flux balance analysis quantifies carbon flow through the CoA pathway. Time-resolved metabolomics (LC-MS or GC-MS) in knockout models (e.g., PPCDC-deficient cells) reveals compensatory mechanisms. Data integration with transcriptomics identifies regulatory nodes (e.g., feedback inhibition by acetyl-CoA) .

Q. What experimental strategies resolve discrepancies in reported enzymatic activity data for PPCDC across species?

Comparative kinetic assays under standardized conditions (pH, temperature, cofactors) are critical. For example, PPCDC from E. coli may exhibit higher KmK_m values than mammalian isoforms due to structural differences. Cross-species enzyme chimeras can pinpoint functional domains. Validate findings using orthogonal methods (e.g., isothermal titration calorimetry for substrate binding affinity) .

Q. How does oxidative stress influence the stability of this compound in cellular environments?

The cysteine thiol group is prone to oxidation, forming disulfide bonds. Redox stability can be assessed using glutathione redox buffers (e.g., GSH/GSSG ratios) and monitored via thiol-specific probes (e.g., Ellman’s reagent). Antioxidants (e.g., N-acetylcysteine) may mitigate degradation, as shown in analogous studies on cysteine derivatives .

Data Contradiction and Validation

Q. How to address conflicting reports on the substrate specificity of PPCDC-related enzymes (e.g., EC 4.1.vs. EC 4.1.1.36)?

EC 4.1.1.30 (pantothenoylcysteine decarboxylase) acts on non-phosphorylated substrates, while EC 4.1.1.36 requires the 4′-phosphate group. Validate specificity using purified enzymes and synthetic substrates (phosphorylated vs. non-phosphorylated). Activity assays with inhibitors (e.g., phosphate analogs) further clarify selectivity .

Q. What are the pitfalls in quantifying this compound via spectrophotometry, and how can they be mitigated?

Interference from thiol-containing compounds (e.g., glutathione) or absorbance overlap with cofactors (e.g., NADH) can skew results. Pre-column derivatization (e.g., with maleimide dyes) or enzymatic depletion of interferents (e.g., glutathione reductase) improves specificity. Always cross-validate with LC-MS .

Methodological Tables

Analytical Technique Application Key Parameters Reference
LC-MS/MSQuantification in biological matricesESI (-), m/z 402.039 → fragment ions
Site-directed mutagenesisEnzyme mechanism studiesKinetic assays (Km, Vmax), structural modeling
Isotope tracingMetabolic flux analysis13^{13}C-pantothenate, flux balance models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.